molecular formula C8H15NO2S B13164224 Spiro[3.4]octane-5-sulfonamide

Spiro[3.4]octane-5-sulfonamide

Cat. No.: B13164224
M. Wt: 189.28 g/mol
InChI Key: XIUUOTNBZHADGO-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Drug Discovery and Development

Spirocyclic scaffolds, which feature two rings connected by a single common atom, are increasingly recognized as privileged structures in medicinal chemistry. rsc.org Their inherent three-dimensionality allows for the creation of molecules that can interact with the complex, three-dimensional binding sites of biological targets, such as enzymes and receptors, with greater precision than their flatter, aromatic counterparts. nih.gov This enhanced spatial arrangement can lead to improved potency and selectivity of drug candidates.

The shift from two-dimensional to three-dimensional structures by incorporating spirocyclic motifs often correlates with improved physicochemical properties. These improvements can include enhanced solubility, a crucial factor for drug absorption and distribution, and better metabolic stability, which can lead to a longer duration of action in the body. nih.gov The rigid nature of many spirocyclic systems also reduces the conformational flexibility of a molecule, which can help in locking it into the bioactive conformation required for target binding, thus minimizing the entropic penalty upon binding. Several spirocyclic compounds are already marketed as drugs, and many more are in various stages of clinical development, highlighting their importance in modern therapeutics. researchgate.net

Broad Pharmacological Relevance of Sulfonamide Derivatives

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry, having been a key component in a wide array of therapeutic agents for nearly a century. acs.org Initially recognized for their antibacterial properties in the form of sulfa drugs, the applications of sulfonamides have since expanded dramatically. evitachem.com Today, this versatile functional group is found in drugs with a vast range of pharmacological activities.

The ability of the sulfonamide moiety to act as a hydrogen bond donor and acceptor, as well as its polar nature, allows it to form strong interactions with biological targets. This has led to the development of sulfonamide-containing drugs for numerous conditions, including diuretics, anticonvulsants, anti-inflammatory agents, and hypoglycemic agents. ucl.ac.uk In the realm of oncology, sulfonamides are integral to certain anticancer drugs, and they are also found in inhibitors of enzymes such as carbonic anhydrases, which are implicated in glaucoma and other diseases. nih.gov The proven track record and broad utility of the sulfonamide group make it a highly valuable component in the design of new drug candidates. acs.org

Rationale for Investigating Spiro[3.4]octane-Based Sulfonamide Architectures

The strategic combination of a spiro[3.4]octane scaffold with a sulfonamide functional group in a single molecule, as seen in Spiro[3.4]octane-5-sulfonamide, represents a compelling approach in medicinal chemistry. The rationale for investigating such architectures is rooted in the synergistic potential of these two well-regarded components. The spiro[3.4]octane core provides a rigid, three-dimensional framework, which is increasingly sought after for its ability to improve drug-like properties and target engagement. rsc.org Notably, compounds containing the spiro[3.4]octane scaffold have shown remarkable anticancer activity, making this a particularly attractive framework for oncology research. rsc.org

By appending a sulfonamide group to this spirocyclic core, medicinal chemists can tap into the broad pharmacological relevance and favorable binding characteristics of this functional group. The sulfonamide can be strategically positioned to interact with specific residues in a target's binding pocket, potentially leading to highly potent and selective inhibitors. Research into other spirocyclic sulfonamides has already demonstrated the success of this approach, with the development of potent inhibitors for targets such as the protein kinase Akt and carbonic anhydrases. nih.gov Therefore, the investigation of Spiro[3.4]octane-based sulfonamides is driven by the hypothesis that the unique three-dimensional structure of the spiro scaffold, combined with the proven pharmacological utility of the sulfonamide group, can lead to the discovery of novel therapeutics with enhanced efficacy and specificity.

PropertySignificance in Drug Discovery
Three-Dimensionality Allows for precise interaction with complex biological targets, potentially leading to higher potency and selectivity.
Rigidity Reduces conformational flexibility, which can "lock" the molecule in its active shape for target binding.
Improved Physicochemical Properties Can lead to better solubility and metabolic stability, enhancing the drug-like characteristics of a compound.
Novelty Provides access to new chemical space, offering opportunities for novel intellectual property.

Table 1: Key Advantages of Spirocyclic Scaffolds in Medicinal Chemistry

Therapeutic AreaExample Drug Class
Infectious Diseases Antibacterials (Sulfa drugs)
Cardiovascular Diseases Diuretics
Central Nervous System Disorders Anticonvulsants
Oncology Anticancer agents
Ophthalmology Carbonic Anhydrase Inhibitors (for glaucoma)
Metabolic Diseases Hypoglycemic agents

Table 2: Diverse Pharmacological Applications of Sulfonamide-Containing Drugs

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO2S

Molecular Weight

189.28 g/mol

IUPAC Name

spiro[3.4]octane-8-sulfonamide

InChI

InChI=1S/C8H15NO2S/c9-12(10,11)7-3-1-4-8(7)5-2-6-8/h7H,1-6H2,(H2,9,10,11)

InChI Key

XIUUOTNBZHADGO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)CCC2)S(=O)(=O)N

Origin of Product

United States

Structure Activity Relationship Sar Studies of Spiro 3.4 Octane 5 Sulfonamide Derivatives

Exploration of the Spiro[3.4]octane Core's Contribution to Activity

The spiro[3.4]octane core is not merely a passive scaffold but an active contributor to the pharmacological profile of a molecule. Its primary roles are to establish a rigid molecular conformation and to orient appended functional groups into specific vectors for optimal target engagement.

The spirocenter, the quaternary carbon atom common to both rings, is a defining feature of the spiro[3.4]octane system. While direct SAR studies on the substitution at the spirocenter of this specific scaffold are not extensively detailed in the provided literature, principles of medicinal chemistry suggest that its configuration is critical. The stereochemistry at the spirocenter dictates the absolute spatial orientation of all other substituents. As seen in the development of other complex inhibitors, different stereoisomers can lead to vastly different binding affinities and biological activities. mdpi.com For instance, in the rational design of certain inhibitors, specific stereoconfigurations (e.g., R/S or S,S) are often found to be overwhelmingly preferred by the target enzyme during co-crystallization, highlighting the importance of stereochemical control. mdpi.com The introduction of substituents directly onto the spiro[3.4]octane rings can further influence the molecule's shape, size, and physicochemical properties, thereby modulating its interaction with a biological target. The 2,6-diazaspiro[3.4]octane core, a related structure, is considered an emerging privileged motif in drug discovery, appearing in a variety of biologically active compounds, which underscores the value of this spirocyclic system. mdpi.com

A primary advantage of using the spiro[3.4]octane system in drug design is the conformational restriction it imposes on the molecule. researchgate.net Flexible molecules must adopt a specific, often high-energy, conformation to bind to a target, which is entropically unfavorable. By incorporating a rigid scaffold like a spirocycle, the molecule is "pre-organized" into a conformation that is more complementary to the binding site. researchgate.netnih.gov This reduction in the number of possible conformations minimizes the entropic penalty associated with binding, which can lead to enhanced potency and improved selectivity. nih.govbohrium.com

The spiro[3.4]octane system, composed of a fused cyclobutane (B1203170) and cyclopentane (B165970) ring, creates a well-defined and rigid three-dimensional structure. nih.govnist.gov This rigidity ensures that the functional groups attached to the ring system are held in predictable orientations, allowing for more precise and selective interactions with the amino acid residues of a target protein. researchgate.net This strategy has been successfully employed in the optimization of leads for various therapeutic targets, including kinases and G-protein coupled receptors (GPCRs). nih.gov

Role of the Sulfonamide Group in Ligand-Target Interactions

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its versatile roles in establishing critical interactions with biological targets. nih.govresearchgate.net Its longevity in drug discovery can be attributed to its high stability, favorable solubility characteristics, and its capacity to form multiple hydrogen bonds as both a donor and acceptor. tandfonline.com

The sulfonamide moiety (-SO₂NHR) is a key site for molecular modification to fine-tune binding affinity and selectivity. The substituents on both the nitrogen and sulfur atoms can significantly impact the molecule's electronic properties and its ability to interact with a target.

Sulfonamide Nitrogen (N): The substituent on the nitrogen atom (R group) is a common point of variation in SAR studies. Modifications here can profoundly affect the compound's biological activity. For example, in antibacterial sulfonamides, activity often depends on the nature of the substituent attached to the sulfonamide nitrogen, which can range from hydrogen to various heterocyclic groups. openaccesspub.org The ability to introduce diverse substituents on the nitrogen atom allows for the exploration of different binding pockets within a target protein. researchgate.net

Sulfonamide Sulfur (S): While modifications directly on the sulfur atom are less common, the aromatic or aliphatic group to which the sulfur is attached is critical. The electronic nature of this group influences the acidity of the sulfonamide N-H proton and the hydrogen bonding capabilities of the sulfonyl oxygens.

The table below illustrates hypothetical SAR principles for substituents on the sulfonamide group, based on general findings in medicinal chemistry.

Position of SubstitutionType of SubstituentPotential Impact on Activity
Sulfonamide Nitrogen (R in -SO₂NHR)Small, polar groupsMay improve solubility and form additional hydrogen bonds.
Bulky, hydrophobic groupsCan access and occupy hydrophobic pockets in the target protein, potentially increasing potency.
Heterocyclic ringsCan introduce specific interactions (e.g., pi-stacking, hydrogen bonds) and modulate pharmacokinetic properties. openaccesspub.org
Ring attached to SulfurElectron-withdrawing groupsIncreases the acidity of the N-H proton, enhancing its hydrogen bond donating ability.
Electron-donating groupsDecreases the acidity of the N-H proton, potentially altering binding interactions.

In many complex molecules, a linker or spacer is used to connect the primary scaffold (like spiro[3.4]octane) to other pharmacophoric elements. The chemical nature, length, and flexibility of this linker are critical for achieving optimal target interaction. Rational inhibitor design studies have shown that even subtle changes in linker length can have dramatic effects on binding strength. For instance, a one-atom elongation of a linker in a series of ritonavir (B1064) analogues led to a marked improvement in binding affinity and inhibitory potency, whereas a two-atom extension was detrimental. mdpi.comnih.gov This highlights a "sweet spot" for linker length that allows the molecule to perfectly span the distance between binding pockets and adopt an ideal conformation. The composition of the linker also influences properties like pH sensitivity and release characteristics in targeted drug delivery systems. nih.gov Therefore, optimizing the linker is a crucial step in the design of potent Spiro[3.4]octane-5-sulfonamide derivatives.

Rational Design Principles Derived from SAR for Spiro[3.4]octane Sulfonamides

Based on the structure-activity relationships discussed, several key principles can be formulated for the rational design of novel and potent this compound derivatives.

Utilize the Rigid Scaffold: The spiro[3.4]octane core should be employed as a rigid 3D scaffold to pre-organize attached pharmacophores into a bioactive conformation. This approach can enhance binding affinity by minimizing the entropic cost of binding and can improve selectivity. nih.govbohrium.com

Optimize Stereochemistry: The absolute configuration of the spirocenter and any other chiral centers is paramount. Synthesis should be stereocontrolled to produce the optimal diastereomer, as different spatial arrangements can lead to significant variations in activity. mdpi.com

Systematically Vary Sulfonamide Substituents: The sulfonamide group is a critical anchor for target interaction. tandfonline.com A diverse range of substituents should be explored on the sulfonamide nitrogen to probe for additional interactions, such as hydrogen bonds or hydrophobic contacts, within the target's binding site. researchgate.net

Fine-Tune Linker Properties: When a linker is present, its length, rigidity, and chemical character must be systematically optimized. Even single-atom changes can drastically alter potency, making linker chemistry a critical parameter for refinement. nih.gov

Employ Bioisosteric Replacements: The sulfonamide group can act as a bioisostere for other functionalities like ureas or amides. researchgate.netnih.gov This principle can be applied to other parts of the molecule to improve physicochemical or pharmacokinetic properties while maintaining or enhancing biological activity.

By integrating these principles, medicinal chemists can more effectively navigate the chemical space around the this compound scaffold to develop novel therapeutic agents with improved potency and selectivity.

Computational and Theoretical Investigations of Spiro 3.4 Octane 5 Sulfonamide

Molecular Docking Analysis of Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used in drug design to predict how a ligand, such as Spiro[3.4]octane-5-sulfonamide, might interact with a protein target.

Prediction of Binding Modes and Affinities

Docking studies are instrumental in predicting the binding modes and estimating the binding affinities of ligands to their target proteins. For sulfonamide derivatives, these studies are often conducted against various enzymes, such as carbonic anhydrases, penicillin-binding proteins, and kinases. rjb.romdpi.compharmacophorejournal.com The spiro[3.4]octane moiety, being a rigid and three-dimensional structure, can explore and fit into specific, often hydrophobic, pockets within a protein's active site. nih.govnih.gov

The prediction of binding affinity, often expressed as a docking score or estimated free energy of binding, helps in ranking potential drug candidates. rjb.ro For instance, studies on spiro-oxindole derivatives have shown that these compounds can be potent inhibitors of MurD ligase, with docking scores indicating strong binding. sioc-journal.cn Similarly, docking studies of spirocyclic compounds with other targets have demonstrated that the unique three-dimensional nature of the spiro-core can lead to high-affinity binding. rsc.orgresearchgate.net In the context of this compound, the combination of the sulfonamide group, known for its specific interactions, and the spirocyclic core is expected to result in favorable binding affinities to various protein targets. The spirocyclic scaffold can provide a rigid framework that orients the sulfonamide group for optimal interactions within the binding site.

Table 1: Predicted Binding Affinities of Analogous Compounds
Compound ClassTarget ProteinPredicted Binding Affinity (Docking Score/Energy)Reference
Sulfonamide DerivativesPenicillin-Binding Protein 2X (PBP-2X)Comparable to Cefuroxime rjb.ro
Spiro-oxindole DerivativesMDM2High (QSAR models developed) sioc-journal.cn
Spiroquinoxalinopyrrolidine HybridsAcetylcholinesterase (AChE)-93.5 ± 11.9 kcal/mol (MM/PBSA) rsc.org
Naphthoquinone SulfonamidesP2X7 ReceptorSimilar to known inhibitor A740003 mdpi.com

Identification of Key Ligand-Receptor Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

The stability of a ligand-receptor complex is governed by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. rsc.org For sulfonamides, the SO2NH moiety is a key pharmacophore that can act as both a hydrogen bond donor and acceptor. researchgate.net The oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors, while the nitrogen atom can donate a hydrogen bond. researchgate.netnih.govacs.org

In docking studies of sulfonamide derivatives, hydrogen bonds are consistently observed with key amino acid residues in the active site of target proteins. rjb.ropeerj.com For example, in the active site of carbonic anhydrase II, the sulfonamide group coordinates to the zinc ion and forms hydrogen bonds with the side chain of Thr199. nih.gov

Quantum Chemical and Molecular Dynamics Simulations

Quantum chemical calculations and molecular dynamics simulations provide a deeper understanding of the intrinsic properties of a molecule and its behavior over time in a biological environment.

Electronic Structure Characterization of this compound

Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, including their geometry, charge distribution, and molecular orbitals. acs.orgplapiqui.edu.arresearchgate.net For sulfonamides, these calculations have revealed that the distribution of electron density is crucial for their biological activity. plapiqui.edu.arnih.govmdpi.com The sulfonamide group is highly polarized, with the oxygen atoms carrying partial negative charges and the sulfur atom a partial positive charge. researchgate.net

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important for understanding the reactivity of a molecule. In sulfonamides, the HOMO is often localized on the aromatic ring (if present) and the sulfonamide nitrogen, while the LUMO is typically found on the sulfonyl group and the aromatic ring. researchgate.net The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability. For this compound, the spiroalkane core is a saturated, non-polar hydrocarbon and is not expected to significantly contribute to the frontier molecular orbitals, which will be dominated by the sulfonamide group.

Conformational Dynamics of Spiro[3.4]octane-Based Sulfonamides

Molecular dynamics (MD) simulations are used to study the conformational flexibility and dynamic behavior of molecules over time. rsc.orgmdpi.comnih.gov For sulfonamides, MD simulations can reveal the preferred conformations of the sulfonamide group relative to the rest of the molecule and how these conformations change upon binding to a protein. peerj.comconicet.gov.arnih.gov Studies on benzenesulfonamide (B165840) have shown that the sulfonamide group can rotate, leading to different conformers. acs.orgnih.govcore.ac.uk

In Silico Predictive Modeling for Drug-Like Properties

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, as well as their general "drug-likeness". nih.govnih.govscilit.com These predictions help in prioritizing compounds for further experimental testing.

For sulfonamides, various in silico models have been developed to predict their ADMET properties. nih.govnih.govicm.edu.pl For example, parameters such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for cytochrome P450 inhibition are commonly calculated. nih.govicm.edu.pl Spirocyclic compounds have gained attention in drug discovery due to their three-dimensional nature, which can lead to improved physicochemical and ADMET properties compared to flat aromatic compounds. researchgate.nettandfonline.comucl.ac.uk The introduction of a spiro-center can improve solubility and reduce lipophilicity. tandfonline.com

For this compound, it is anticipated that the spirocyclic core would contribute to favorable drug-like properties. The following table provides a hypothetical in silico profile for the compound based on general knowledge of its constituent fragments.

Table 2: Predicted Drug-Like Properties of this compound
PropertyPredicted Value/ClassificationImplication
Molecular Weight~189.27 g/molCompliant with Lipinski's Rule of Five (<500)
logP (Lipophilicity)Low to ModerateGood balance between solubility and permeability
Aqueous SolubilityModerateSufficient for oral absorption
Hydrogen Bond Donors1 (from -NH of sulfonamide)Compliant with Lipinski's Rule of Five (≤5)
Hydrogen Bond Acceptors2 (from -SO2 of sulfonamide)Compliant with Lipinski's Rule of Five (≤10)
Blood-Brain Barrier PermeabilityLikely lowMay not be suitable for CNS targets unless modified
CYP450 InhibitionLow riskReduced potential for drug-drug interactions
hERG InhibitionLow riskReduced risk of cardiotoxicity

These predictions suggest that this compound possesses a favorable profile for further development as a therapeutic agent, although experimental validation is necessary. semanticscholar.org

Prediction of Aqueous Solubility and Metabolic Stability

The aqueous solubility and metabolic stability of a compound are critical determinants of its bioavailability and in vivo efficacy. Computational models provide valuable insights into these properties before extensive experimental studies are undertaken.

Aqueous Solubility Prediction:

The solubility of sulfonamides can be challenging to predict due to their complex interactions with solvents. nih.gov Computational approaches, such as those based on the Conductor-like Screening Model for Real Solvents (COSMO-RS), are employed to predict the solubility of sulfonamides in various solvents, including water. nih.govdntb.gov.ua These models calculate the chemical potential of a solute in a solvent, providing a thermodynamic basis for solubility prediction. nih.gov For this compound, a hypothetical set of predicted aqueous solubility values using different computational models is presented in Table 1. These models often utilize a combination of quantum chemical calculations and statistical methods, such as artificial neural networks, to achieve high accuracy. nih.gov

Table 1: Predicted Aqueous Solubility of this compound Using Various Computational Models

Computational ModelPredicted LogS (mol/L)Predicted Solubility (mg/L)
Generic Solubility Model-3.5124.18
COSMO-RS based Model-3.2209.41
Machine Learning (ANN)-3.4158.49

Note: The data in this table is hypothetical and for illustrative purposes, based on general capabilities of the mentioned computational models.

Metabolic Stability Prediction:

The metabolic stability of a drug candidate is often assessed using in vitro assays with human liver microsomes (HLMs), which contain the major drug-metabolizing enzymes. nih.govplos.orgmdpi.com In silico tools, such as SMARTCyp, can predict the sites of metabolism by cytochrome P450 (CYP) enzymes, which are a major family of enzymes involved in drug metabolism. dergipark.org.tr These predictions are based on the reactivity and accessibility of different atoms in the molecule. For sulfonamide-containing compounds, metabolic transformations can include hydroxylation and other oxidative reactions. plos.org A quantitative structure-retention relationship (QSRR) model can also be developed to support the identification of metabolites. plos.org

A summary of the predicted metabolic stability parameters for this compound is shown in Table 2. These parameters, such as half-life (t½) and intrinsic clearance (Clint), provide an estimate of how quickly the compound would be metabolized in the body. mdpi.com

Table 2: Predicted Metabolic Stability of this compound

ParameterPredicted ValueComputational Method
In vitro t½ (min)45SMARTCyp/HLM Model
Intrinsic Clearance (μL/min/mg protein)30SMARTCyp/HLM Model
Primary MetabolitesHydroxylated derivativesIn silico P450 metabolism prediction

Note: The data in this table is hypothetical and for illustrative purposes, based on typical outputs from in silico metabolic stability predictions.

Computational Approaches for Permeability Assessment

The ability of a drug to permeate biological membranes, such as the intestinal epithelium, is crucial for its oral absorption. Computational models are widely used to predict the permeability of compounds based on their physicochemical properties.

The permeability of a compound is often related to its lipophilicity (logP) and topological polar surface area (TPSA). mdpi.com For spiro compounds, the three-dimensional structure, characterized by the fraction of sp3 hybridized carbons (Fsp3), can also influence their absorption and permeability. tandfonline.com Spirocyclic structures are noted for their potential to offer improved physicochemical properties compared to their flat, aromatic counterparts. tandfonline.com

Computational tools can predict these molecular descriptors and use them in quantitative structure-property relationship (QSPR) models to estimate permeability. acs.org For instance, the parallel artificial membrane permeability assay (PAMPA) is a common in vitro method that can be correlated with computational predictions. nih.gov

Table 3 presents a set of computationally predicted physicochemical properties and the resulting permeability assessment for this compound.

Table 3: Predicted Physicochemical Properties and Permeability of this compound

PropertyPredicted ValueSignificance for Permeability
LogP2.1Optimal lipophilicity for membrane partitioning
TPSA (Ų)68.5Indicates good potential for oral absorption
Molecular Weight ( g/mol )203.28Compliant with Lipinski's Rule of Five
Predicted Permeability (Pe) (10⁻⁶ cm/s)10.5High

Note: The data in this table is hypothetical and for illustrative purposes, based on established principles of computational permeability assessment.

Mechanistic Insights into Biological Actions of Spiro 3.4 Octane 5 Sulfonamide Analogues

Anti-Inflammatory Signaling Pathway Interventions

Recent research has indicated that compounds with spirocyclic and sulfonamide moieties may exert anti-inflammatory effects through the modulation of key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB pathway is a central regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.govnih.gov

Studies on various small molecules have demonstrated that they can inhibit the activation of NF-κB by suppressing the phosphorylation and subsequent nuclear translocation of its subunits. nih.govbohrium.com This inhibition leads to a downstream reduction in the expression of NF-κB target genes, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govbohrium.com Although direct evidence for Spiro[3.4]octane-5-sulfonamide is not yet available, the established anti-inflammatory properties of structurally related compounds suggest that a similar mechanism of NF-κB pathway inhibition is a plausible avenue for its biological activity. The investigation of such mechanisms could reveal the potential of this compound analogues in the treatment of inflammatory conditions.

Signaling PathwayKey Proteins ModulatedDownstream EffectPotential Therapeutic Relevance
Nuclear Factor-kappa B (NF-κB)NF-κB subunits (e.g., p65)Suppression of phosphorylation and nuclear translocation. nih.govbohrium.comReduction of pro-inflammatory cytokine expression (e.g., TNF-α, IL-6). nih.govbohrium.com
Mitogen-Activated Protein Kinases (MAPKs)p38, JNK, ERKDecreased phosphorylation levels. nih.govAttenuation of the inflammatory response.

Research into Antiprotozoal and Antimalarial Mechanisms

The therapeutic potential of spiro-sulfonamide compounds extends to the realm of protozoal infections, including malaria. The sulfonamide moiety is known to target the DHPS enzyme in Plasmodium species, disrupting their folate biosynthesis pathway in a manner analogous to its antibacterial action. malariaworld.org This has led to the repurposing of sulfonamides as antimalarial agents, often used in combination therapies to enhance efficacy. malariaworld.orgresearchgate.net

More specifically, a novel diazaspiro[3.4]octane chemical series has been identified with potent activity against multiple stages of the human malaria parasite, Plasmodium falciparum. Mechanistic studies have implicated the P. falciparum cyclic amine resistance locus (PfCARL) in the mode of resistance to these compounds. This suggests a mechanism of action that may be distinct from or complementary to DHPS inhibition.

Furthermore, research into other protozoal diseases has shown promise for related compounds. For instance, novel dipeptide-sulfonamides have demonstrated both antimalarial and antitrypanosomal activities. nih.gov Additionally, certain heterocyclic spiro compounds have been evaluated for their antitrypanosomal activities, with some molecules showing significant potency against Trypanosoma brucei rhodesiense. mdpi.com These findings underscore the potential of the spiro-sulfonamide scaffold in the development of new antiprotozoal agents.

DiseaseOrganismImplicated Target/MechanismCompound Class
MalariaPlasmodium falciparumDihydropteroate Synthase (DHPS)Sulfonamides. malariaworld.org
MalariaPlasmodium falciparumP. falciparum cyclic amine resistance locus (PfCARL)Diazaspiro[3.4]octane series
TrypanosomiasisTrypanosoma brucei rhodesienseNot specifiedHeterocyclic spiro compounds. mdpi.com
Malaria and TrypanosomiasisPlasmodium berghei and Trypanosoma speciesNot specifiedDipeptide-sulfonamides. nih.gov

Future Directions and Emerging Research Avenues for Spiro 3.4 Octane 5 Sulfonamide

Development of Novel Spiro[3.4]octane-5-sulfonamide Chemotypes

The exploration of novel chemotypes derived from the this compound core is a primary avenue for future research. The inherent rigidity and three-dimensional nature of the spiro[3.4]octane scaffold provide a unique framework that can be systematically modified to explore new chemical space. By introducing a variety of substituents and functional groups onto this core, researchers can generate libraries of diverse compounds with the potential for novel biological activities. This diversification can lead to the identification of derivatives with improved potency, selectivity, and pharmacokinetic profiles.

A key strategy in developing these new chemotypes involves leveraging the modular nature of the this compound backbone. The sulfonamide nitrogen and the spirocyclic rings offer multiple points for chemical modification. For instance, derivatization of the sulfonamide can introduce a range of functionalities, including various alkyl, aryl, and heterocyclic moieties. These modifications can significantly influence the compound's interaction with biological targets.

Furthermore, the synthesis of novel azaspiro[3.4]octanes and thia-azaspiro[3.4]octanes can serve as multifunctional modules in drug discovery, offering opportunities to create compounds with unique physicochemical properties. researchgate.netnih.gov The exploration of different ring sizes and heteroatom substitutions within the spirocyclic system can also lead to the discovery of novel chemotypes with distinct biological profiles. The generation of these diverse chemical libraries is a critical step in identifying new lead compounds for a variety of therapeutic targets.

Rational Design of Multi-Targeted Spiro-Sulfonamide Therapeutics

The inherent structural features of this compound make it an attractive scaffold for the rational design of multi-targeted therapeutics. The sulfonamide group is a well-established pharmacophore known to interact with a variety of biological targets, while the spirocyclic core can be tailored to engage with specific binding pockets. rsc.org This combination allows for the development of single molecules capable of modulating multiple pathways involved in complex diseases.

The design of such multi-target agents often involves the strategic incorporation of different pharmacophoric elements onto the this compound backbone. For example, by appending moieties known to interact with specific kinases, proteases, or receptors, researchers can create hybrid molecules with dual or multiple inhibitory activities. nih.gov This approach is particularly relevant for complex diseases such as cancer and neurodegenerative disorders, where targeting a single pathway is often insufficient.

Recent advances in the design of multi-target agents have highlighted the potential of sulfonamide derivatives in this area. rsc.org For instance, novel sulfonamide derivatives have been designed and synthesized as multi-target antidiabetic agents, demonstrating the versatility of this functional group. rsc.org The spiro[3.4]octane scaffold can provide a rigid and well-defined orientation for these pharmacophores, enhancing their binding affinity and selectivity for their respective targets.

Advanced Synthetic Methodologies for Enhanced Structural Diversity

The realization of novel this compound chemotypes is intrinsically linked to the development of advanced synthetic methodologies. Traditional synthetic routes can be limited in their ability to generate the wide range of structural diversity required for comprehensive structure-activity relationship (SAR) studies. Therefore, a key area of future research lies in the exploration of innovative and efficient synthetic strategies.

Modern synthetic techniques such as parallel synthesis and high-throughput experimentation can significantly accelerate the generation of compound libraries. spirochem.com These approaches, combined with the development of novel catalytic systems, can enable the rapid and efficient synthesis of a wide array of this compound derivatives. Furthermore, the development of step-economic and scalable syntheses is crucial for the practical application of these compounds in drug discovery programs. nih.gov

Recent research has focused on the development of synthetic routes to various spirocycles, including azaspiro[3.4]octanes and thia-azaspiro[3.4]octanes, which can serve as versatile building blocks. researchgate.netnih.gov The application of these advanced methodologies to the this compound scaffold will be instrumental in creating structurally diverse libraries for biological screening. The ability to efficiently introduce a wide range of functional groups and stereochemical configurations will be critical for optimizing the therapeutic potential of this compound class.

Synergistic Application of Computational and Experimental Techniques

The integration of computational and experimental techniques offers a powerful and synergistic approach to accelerate the discovery and optimization of this compound-based therapeutics. In silico methods, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, can provide valuable insights into the binding modes and structure-activity relationships of these compounds. These computational predictions can then guide the rational design and synthesis of new derivatives with improved properties.

For example, molecular docking studies can be used to predict how different this compound analogs interact with the active site of a target protein. This information can help in prioritizing which compounds to synthesize and test experimentally. Subsequently, the experimental data from in vitro and in vivo assays can be used to refine and validate the computational models, creating a feedback loop that enhances the predictive power of the in silico tools.

The synergistic use of these techniques has been successfully applied in the discovery of other sulfonamide-based inhibitors. For instance, in silico and in vitro studies have been used to identify and optimize novel sulfonamide derivatives as potent inhibitors of various enzymes. The application of this integrated approach to the this compound scaffold holds great promise for the efficient identification and development of new drug candidates.

Exploration of Spiro[3.4]octane-Sulfonamide as a Privileged Scaffold

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets through modest chemical modifications. The spiro[3.4]octane-sulfonamide core possesses several characteristics that suggest its potential as such a privileged scaffold. The inherent three-dimensionality of the spirocyclic system provides a rigid and defined orientation of substituents, which can facilitate selective interactions with diverse protein targets.

Furthermore, the sulfonamide moiety is a well-established pharmacophore present in a wide range of clinically approved drugs with diverse therapeutic applications. Its ability to act as a hydrogen bond donor and acceptor, as well as its capacity to be functionalized with various chemical groups, contributes to its versatility.

Q & A

Q. What are the recommended synthetic routes for Spiro[3.4]octane-5-sulfonamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves cyclization strategies using sulfonamide precursors. Key steps include:

  • Catalyst selection : Use Lewis acids (e.g., AlCl₃) to facilitate spiro-ring formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction kinetics .
  • Purity control : Employ column chromatography with silica gel and validate via HPLC (C18 column, acetonitrile/water gradient) .
  • Yield optimization : Conduct fractional factorial experiments to test temperature, stoichiometry, and reaction time interactions .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve spiro-junction protons (δ 1.5–2.5 ppm) and sulfonamide groups (δ 3.0–3.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS for molecular ion confirmation (expected m/z ~215.1 for [M+H]⁺) .
  • HPLC : Reverse-phase methods with UV detection at 254 nm to assess purity (>98%) .

Q. How should researchers assess the stability of this compound under various storage conditions?

Methodological Answer:

  • Accelerated stability studies : Expose samples to 40°C/75% RH for 6 months, with periodic HPLC analysis to detect degradation products .
  • Light sensitivity : Use amber vials and conduct UV-Vis spectroscopy pre/post UV exposure (λmax 280 nm) .
  • Data reporting : Include degradation kinetics (zero/first-order models) and Arrhenius plots for shelf-life extrapolation .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer:

  • Meta-analysis : Aggregate data from peer-reviewed studies (e.g., IC₅₀ values) and apply heterogeneity tests (I² statistic) to identify outliers .
  • Dose-response reevaluation : Replicate conflicting assays under standardized conditions (e.g., cell line, pH, temperature) .
  • Mechanistic probing : Use knockout models or competitive binding assays to confirm target specificity .

Q. How can computational modeling predict the interaction mechanisms of this compound with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., carbonic anhydrase II) to identify binding pockets and affinity scores (ΔG) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess ligand-protein stability and conformational changes .
  • QSAR modeling : Derive descriptors (e.g., logP, polar surface area) to correlate structural features with activity .

Q. What in vitro and in vivo models are optimal for evaluating the pharmacokinetic properties of this compound?

Methodological Answer:

  • In vitro ADME :
    • Permeability : Caco-2 cell monolayers with LC-MS quantification .
    • Metabolic stability : Human liver microsomes + CYP450 inhibitors .
  • In vivo models :
    • Rodent PK : Single-dose IV/PO administration with serial plasma sampling (non-compartmental analysis using WinNonlin) .
    • Tissue distribution : Radiolabeled compound autoradiography .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

Methodological Answer:

  • Scaffold diversification : Introduce substituents at the spiro-junction (e.g., halogens, alkyl groups) and sulfonamide nitrogen .
  • High-throughput screening : Use 96-well plates with fluorogenic assays to test inhibition across derivatives .
  • Multivariate analysis : Apply PCA to reduce SAR data dimensionality and identify critical pharmacophores .

Key Methodological Frameworks

  • Experimental design : Follow PRISMA guidelines for systematic reviews and STROBE for observational studies .
  • Data validation : Use Bland-Altman plots for assay reproducibility and Grubbs’ test for outlier detection .
  • Ethical compliance : Document IRB approvals and data anonymization protocols per RECSAF standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.